Antioxidant MDA Inhibition: Kuwanon Y vs. Kuwanon X, Guangsangons, and Vitamin E in the Same Microsomal Lipid Peroxidation Assay
In a direct head-to-head comparison within a single study, nine Diels–Alder adducts isolated from Morus macroura were simultaneously evaluated for inhibition of malondialdehyde (MDA) production in the Fe²⁺–cysteine-induced rat liver microsomal lipid peroxidation assay [1]. Kuwanon Y (compound 9) achieved 70.9% MDA inhibition at 10⁻⁵ mol/L, which was the lowest among the active compounds in the panel but still 2.1-fold more potent than the positive control vitamin E (33.5% inhibition at the same concentration) [2]. The rank order of activity at 10⁻⁵ M was: Guangsangon E (88.1%) > Guangsangon A (84.9%) > Kuwanon X (80.8%) > Albafuran C (76.2%) > Kuwanon Y (70.9%) > Vitamin E (33.5%). At the higher concentration of 10⁻⁴ mol/L, Kuwanon Y achieved 94.5% inhibition, demonstrating a clear concentration–response relationship across a 10-fold concentration range .
| Evidence Dimension | Malondialdehyde (MDA) production inhibition — Fe²⁺–Cys-induced rat liver microsomal lipid peroxidation |
|---|---|
| Target Compound Data | Kuwanon Y: 70.9% inhibition at 10⁻⁵ mol/L; 94.5% at 10⁻⁴ mol/L (100 μM) |
| Comparator Or Baseline | Kuwanon X: 80.8% at 10⁻⁵ M; Guangsangon E: 88.1% at 10⁻⁵ M; Vitamin E (positive control): 33.5% at 10⁻⁵ M |
| Quantified Difference | Kuwanon Y is 2.1-fold more potent than vitamin E (70.9% vs 33.5%). Kuwanon X exceeds Kuwanon Y by 9.9 percentage points (80.8% vs 70.9%) at 10⁻⁵ M. |
| Conditions | Fe²⁺–cysteine-induced microsomal lipid peroxidation in rat liver microsomes; compounds tested at 10⁻⁵ mol/L and 10⁻⁴ mol/L; MDA measured spectrophotometrically. Reference: Dai et al., Planta Medica, 2004. |
Why This Matters
Kuwanon Y demonstrates quantitatively verifiable antioxidant activity in a head-to-head panel, enabling researchers to select it as a moderate-potency Diels–Alder antioxidant comparator or to deliberately choose Kuwanon X when ~10% higher MDA inhibition is required under identical conditions.
- [1] Dai SJ, Mi ZM, Ma ZB, Li S, Chen RY, Yu DQ. Bioactive Diels-Alder type adducts from the stem bark of Morus macroura. Planta Med. 2004;70(8):758-763. doi:10.1055/s-2004-827208. PMID: 15368673. Abstract reports MDA inhibition range 70.9%–88.1% at 10⁻⁵ mol/L for compounds 1–3 and 5–9. View Source
- [2] Luo SY, Zhu JY, Zou MF, Yin S, Tang GH. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. Nat Prod Bioprospect. 2022;12:31. Table 5: Kuwanon Y (61) MDA inhibition 70.9% at 10⁻⁵ mol/L; Kuwanon X (58) 80.8%; Vitamin E 33.5%. doi:10.1007/s13659-022-00355-y. View Source
